Bufrolin is classified as a synthetic organic compound and falls under the category of pharmacological agents due to its interaction with GPR35. It is primarily sourced from chemical suppliers and research institutions that focus on pharmacology and medicinal chemistry. The compound has been documented in various chemical databases such as PubChem and BenchChem, which provide detailed information about its properties and synthesis methods.
The synthesis of bufrolin can be achieved through several synthetic routes. One common method involves the reaction of specific starting materials under optimized conditions to yield bufrolin. Key intermediates are created through initial reactions that introduce necessary functional groups, followed by coupling reactions to form the final product.
Bufrolin undergoes several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts tailored to the desired reaction pathway.
Bufrolin functions primarily as an agonist for GPR35, engaging in interactions with β-arrestin-2 which leads to the activation of downstream signaling pathways that modulate immune responses. The mechanism involves binding to specific arginine residues within the GPR35 receptor, crucial for its activity. This interaction not only influences receptor activation but also affects various cellular processes related to inflammation and immune modulation.
Bufrolin has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3